molecular structure and weight of 4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid
molecular structure and weight of 4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical considerations for 4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid (CAS No. 438473-98-4). While this compound is available commercially, detailed experimental protocols for its synthesis and analysis are not extensively documented in peer-reviewed literature. Therefore, this guide synthesizes available data with established chemical principles to offer a robust framework for researchers. We will cover the core molecular attributes, propose a logical synthetic pathway based on analogous structures, and outline standard, self-validating analytical methods for characterization and purity assessment. This document is intended to serve as a foundational resource for scientists incorporating this molecule into their research and development pipelines.
Core Molecular Structure and Properties
4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid is a benzoic acid derivative characterized by a trifluoroethoxymethyl substituent at the para (4-position) of the benzene ring. The presence of the trifluoromethyl group (-CF3) is a key feature, known to significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity in medicinal chemistry contexts.
The core structure consists of a planar benzoic acid moiety linked to a flexible trifluoroethoxy-methyl side chain. This combination of a rigid aromatic core and a flexible, highly electronegative side chain suggests potential for unique intermolecular interactions.
Molecular Structure Diagram
Caption: 2D structure of 4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid.
Quantitative Molecular Data
The fundamental properties of 4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid are summarized below. These values are critical for experimental design, including reaction stoichiometry, preparation of standard solutions, and interpretation of analytical data.
| Property | Value | Source(s) |
| CAS Number | 438473-98-4 | [1] |
| Molecular Formula | C₁₀H₉F₃O₃ | [1][2] |
| Molecular Weight | 234.17 g/mol | [1][2] |
| SMILES Code | O=C(O)C1=CC=C(COCC(F)(F)F)C=C1 | [2] |
Proposed Synthesis and Characterization Workflow
Proposed Synthetic Protocol: Williamson Ether Synthesis
The causality behind this experimental choice lies in its reliability and high functional group tolerance. The Williamson ether synthesis is a cornerstone of organic synthesis for forming ether linkages. Here, the alkoxide of 2,2,2-trifluoroethanol serves as the nucleophile, displacing a leaving group on an activated benzoic acid precursor.
Starting Material: Methyl 4-(bromomethyl)benzoate Reagents: 2,2,2-Trifluoroethanol, Sodium Hydride (NaH), Tetrahydrofuran (THF), Lithium Hydroxide (LiOH), Water.
Step 1: Formation of the Trifluoroethoxide Nucleophile
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add dry Tetrahydrofuran (THF).
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Cool the flask to 0°C using an ice bath.
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Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the stirred THF. Rationale: NaH is a strong, non-nucleophilic base that will deprotonate the alcohol to form the potent sodium trifluoroethoxide nucleophile. The reaction is performed at 0°C to control the exothermic reaction and hydrogen gas evolution.
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Add 2,2,2-Trifluoroethanol (1.1 equivalents) dropwise to the suspension.
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Allow the mixture to stir at 0°C for 30 minutes.
Step 2: Nucleophilic Substitution (SN2 Reaction)
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Dissolve Methyl 4-(bromomethyl)benzoate (1.0 equivalent) in a minimal amount of dry THF.
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Add the solution of the benzoate ester dropwise to the cold (0°C) alkoxide suspension. Rationale: The trifluoroethoxide anion will attack the electrophilic methylene carbon of the methyl 4-(bromomethyl)benzoate, displacing the bromide leaving group in a classic SN2 reaction to form the ether linkage.
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Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 3: Saponification (Ester Hydrolysis)
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Upon reaction completion, cool the mixture to 0°C and cautiously quench with water to destroy any excess NaH.
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Add a solution of Lithium Hydroxide (LiOH, 3.0 equivalents) in water. Rationale: LiOH is a strong base that will hydrolyze the methyl ester to the corresponding carboxylate salt, which is necessary to yield the final benzoic acid product.
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Stir vigorously at room temperature for 4-6 hours until the ester is fully hydrolyzed (monitor by TLC).
Step 4: Workup and Purification
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Concentrate the reaction mixture in vacuo to remove the THF.
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Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any nonpolar impurities.
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Acidify the aqueous layer to a pH of ~2 using 1M HCl. The desired product, 4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid, should precipitate as a solid. Rationale: Protonation of the carboxylate salt renders the final acid product, which is typically much less soluble in water and will precipitate out of the solution.
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Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.
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The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).[3]
Experimental Workflow Diagram
Caption: Proposed workflow for the synthesis of the target molecule.
Analytical Characterization: A Self-Validating System
Trustworthiness in chemical synthesis is achieved through rigorous analytical characterization. Each technique provides a piece of the structural puzzle, and together they form a self-validating system to confirm the identity and purity of the final compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.[4][5]
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¹H NMR: The proton NMR spectrum should be consistent with the structure. Key expected signals include:
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A singlet for the carboxylic acid proton (typically >10 ppm).
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Two doublets in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.
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A singlet for the benzylic methylene protons (-CH₂-O).
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A quartet for the methylene protons adjacent to the trifluoromethyl group (-O-CH₂-CF₃), due to coupling with the three fluorine atoms.
-
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¹³C NMR: The carbon NMR will confirm the number of unique carbon environments.[2] Expected signals include the carbonyl carbon of the carboxylic acid (~170 ppm), four distinct aromatic carbons, the benzylic methylene carbon, and the methylene carbon of the trifluoroethoxy group (which will appear as a quartet due to C-F coupling).
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¹⁹F NMR: This will show a singlet corresponding to the -CF₃ group, confirming its presence.
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for assessing the purity of the final compound.[6] A standard protocol for benzoic acid derivatives would be a self-validating system for purity determination.
Protocol: Reversed-Phase HPLC for Purity Analysis
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System: HPLC with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic or phosphoric acid). Rationale: The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Dissolve a small, accurately weighed sample of the final product in the mobile phase.
-
Inject onto the equilibrated HPLC system.
-
Purity is determined by the area percentage of the main product peak relative to the total area of all observed peaks. A pure sample should exhibit a single major peak.
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Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using a high-resolution mass spectrometer (HRMS), the exact mass can be determined, which provides strong evidence for the molecular formula. For C₁₀H₉F₃O₃, the expected exact mass would be calculated and compared to the experimental value, with a difference of <5 ppm being indicative of the correct formula.
Conclusion
4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid is a compound with significant potential in various research fields, particularly drug discovery. While specific experimental data is limited, this guide provides a comprehensive technical overview of its structure and properties. By leveraging established, reliable chemical methodologies, a logical synthetic route is proposed. Furthermore, a multi-technique analytical approach encompassing NMR, HPLC, and MS is presented as a self-validating system to ensure the identity and purity of the material, thereby upholding the principles of scientific integrity and trustworthiness in its application.
References
-
SIELC Technologies. Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column. [Link]
-
Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)- phenylazo]-phenyl ester. Der Pharma Chemica, 2(4), 30-37. [Link]
-
The Royal Society of Chemistry. Supplementary Information: General procedure for scalable preparation of carboxylic acids. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]
-
University of the West Indies. Synthesis of 4-Methoxymethylbenzoic acid by Nucleophilic Substitution (SN2). [Link]
- Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. faculty.fiu.edu [faculty.fiu.edu]
- 3. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
![Structure of 4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid](https://i.imgur.com/8zYj9oE.png)





